Fipexide hydrochloride
Overview
Description
FIPEXIDE HYDROCHLORIDE is a psychoactive drug belonging to the piperazine chemical class. It was developed in Italy in 1983 and was primarily used in Italy and France for the treatment of senile dementia. it is no longer in common use due to undesirable side effects, including fever and hepatitis .
Mechanism of Action
Target of Action
Fipexide hydrochloride is a psychoactive drug of the piperazine chemical class . The exact target of this compound remains somewhat elusive, but it is believed to function by elevating acetylcholine levels in the brain .
Mode of Action
this compound’s mode of action is thought to be related to its interaction with acetylcholine, a neurotransmitter in the brain. By elevating acetylcholine levels, this compound may enhance cognitive functions . Chemically, it is an amide union of parachlorophenoxyacetate and methylenedioxybenzylpiperazine (MDBZP), and has been shown to metabolize to the latter, which plays a significant role in its effects .
Biochemical Pathways
Given its role in elevating acetylcholine levels, it may influence the cholinergic system, which plays a crucial role in memory and cognition .
Result of Action
this compound was used as a nootropic drug in Italy and France, mainly for the treatment of senile dementia . Its action results in enhanced cognitive functions, likely due to increased acetylcholine levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in plant studies, Fipexide was shown to act as a chemical inducer in callus formation, shoot regeneration, and Agrobacterium infection . .
Biochemical Analysis
Biochemical Properties
Fipexide hydrochloride reduces striatal adenylate cyclase activity . It has a positive effect on cognitive performance by dopaminergic neurotransmission . The exact mechanism of action for this compound remains somewhat elusive, but it is believed to function by elevating acetylcholine levels in the brain .
Cellular Effects
This compound has been extensively employed in laboratories to explore the effects of nootropics on the brain, particularly in enhancing cognition and memory . Both in vivo and in vitro studies have delved into its potential, with researchers investigating its influence .
Molecular Mechanism
The exact mechanism of action for this compound remains somewhat elusive, but it is believed to function by elevating acetylcholine levels in the brain . This surge in acetylcholine is thought to be responsible for the drug’s cognitive-enhancing effects . Additionally, this compound might also interact with other neurotransmitter systems .
Temporal Effects in Laboratory Settings
It is known that this compound has been used in studies for up to 15 days .
Dosage Effects in Animal Models
In animal models, this compound (10 mg/kg; orally; 5-10 days) completely abolishes the memory deficit produced by kindling in rats . It antagonized the amnestic effect of Pentylenetetrazole (PTZ) -kindling .
Metabolic Pathways
It is known that this compound reduces striatal adenylate cyclase activity , suggesting that it may interact with this enzyme.
Transport and Distribution
It is known that this compound is an orally active compound , suggesting that it is absorbed in the gastrointestinal tract and distributed throughout the body.
Subcellular Localization
Given its effects on adenylate cyclase activity , it may be localized to the cytoplasm where this enzyme is found.
Preparation Methods
FIPEXIDE HYDROCHLORIDE can be synthesized through a series of chemical reactions. The synthetic route involves the alkylation of piperazine with piperonyl chloride in the presence of cetrimonium bromide, followed by base-catalyzed treatment with 4-chlorophenoxyacetic acid. This process results in the formation of FIPEXIDE . Industrial production methods typically involve similar reaction conditions but on a larger scale to ensure the compound’s purity and yield .
Chemical Reactions Analysis
FIPEXIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
FIPEXIDE HYDROCHLORIDE has been used in various scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity of piperazine derivatives.
Biology: It has been used to investigate the effects of psychoactive drugs on the central nervous system.
Medicine: It was used in clinical trials for the treatment of senile dementia and other cognitive disorders.
Industry: It has applications in the development of nootropic drugs and cognitive enhancers.
Comparison with Similar Compounds
FIPEXIDE HYDROCHLORIDE is similar in action to other nootropic drugs such as piracetam and centrophenoxine. Chemically, it is an amide union of parachlorophenoxyacetate and methylenedioxybenzylpiperazine, which plays a significant role in its effects . Its uniqueness lies in its specific chemical structure and its ability to modulate dopaminergic transmission .
Similar compounds include:
Piracetam: Another nootropic drug used to enhance cognitive function.
Centrophenoxine: A compound with similar chemical structure and cognitive-enhancing properties.
Properties
CAS No. |
34161-23-4 |
---|---|
Molecular Formula |
C20H22Cl2N2O4 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-4-ium-1-yl]-2-(4-chlorophenoxy)ethanone;chloride |
InChI |
InChI=1S/C20H21ClN2O4.ClH/c21-16-2-4-17(5-3-16)25-13-20(24)23-9-7-22(8-10-23)12-15-1-6-18-19(11-15)27-14-26-18;/h1-6,11H,7-10,12-14H2;1H |
InChI Key |
MVOWQBJZZKOQNU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)Cl.Cl |
Canonical SMILES |
C1CN(CC[NH+]1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)Cl.[Cl-] |
Appearance |
Solid powder |
Key on ui other cas no. |
34161-24-5 34161-23-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Attentil, BP 662, Fipexide HCl, Fipexide hydrochloride, Vigilor |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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